YM-53601
概要
説明
作用機序
YM-53601は、ファルネシルピロリン酸をスクアレンに変換する酵素であるスクアレンシンターゼを阻害することで、その効果を発揮します。スクアレンは、コレステロール生合成における重要な前駆体です . この酵素を阻害することにより、this compoundは、肝臓におけるコレステロールおよびトリグリセリドの産生を効果的に減少させます . This compoundの分子標的は、スクアレンシンターゼや脂質代謝に関与する他の酵素を含みます . This compoundの影響を受ける経路には、メバロン酸経路と脂肪生成生合成経路が含まれます .
類似の化合物との比較
This compoundは、その高い効力と選択性により、スクアレンシンターゼ阻害剤の中でユニークです . 類似の化合物には、ザラゴザ酸やスクアレスターチンなどの他のスクアレンシンターゼ阻害剤が含まれます . これらの化合物と比較して、this compoundは、動物モデルにおいて血漿コレステロールおよびトリグリセリドレベルを低下させる上で、優れた効力を示してきました . さらに、this compoundは良好な薬物動態学的プロファイルを有しており、さらなる開発のための有望な候補となっています .
準備方法
合成経路と反応条件: YM-53601の合成には、コアカルバゾール構造の調製から始まるいくつかの工程が含まれます。 重要な中間体である(E)-2-[2-フルオロ-2-(キヌクリジン-3-イリデン)エトキシ]-9H-カルバゾールは、ハロゲン化、求核置換、縮合反応を含む一連の反応によって合成されます . 最終生成物は、安定性と溶解性を高めるためにモノハイドロクロリド塩として得られます .
工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。温度、圧力、反応時間などの重要なパラメータは慎重に制御されます。 最終生成物の品質を確保するために、高純度の試薬と溶媒を使用することが不可欠です .
化学反応の分析
反応の種類: YM-53601は、主に、フルオロ基やキヌクリジニリデン基などの反応性官能基の存在により、置換反応を起こします . これらの反応は通常、化合物の分解を防ぐために、穏やかな条件下で行われます。
一般的な試薬と条件: this compoundを含む反応に使用される一般的な試薬には、ハロゲン化剤、求核剤、塩基が含まれます。 反応はしばしば、ジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中で行われ、求核剤の反応性を高めます .
主な生成物: this compoundの反応から生成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、潜在的な治療候補を特定するために、しばしば生物学的活性を評価されます .
科学研究の応用
This compoundは、化学、生物学、医学、産業などの分野で、幅広い科学研究の応用を持っています。 化学において、それはコレステロール生合成経路を研究し、新しいスクアレンシンターゼ阻害剤を開発するためのツールとして使用されます . 生物学において、this compoundは細胞プロセスにおけるコレステロールの役割を調査し、脂質代謝を研究するために使用されます . 医学において、それは高コレステロール血症および高トリグリセリド血症の治療に潜在的な治療的用途があります . 産業において、this compoundは、脂質低下薬の開発や分析方法の基準化合物として使用されます .
科学的研究の応用
YM-53601 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the cholesterol biosynthesis pathway and to develop new squalene synthase inhibitors . In biology, this compound is used to investigate the role of cholesterol in cellular processes and to study lipid metabolism . In medicine, it has potential therapeutic applications for treating hypercholesterolemia and hypertriglyceridemia . In industry, this compound is used in the development of lipid-lowering agents and as a reference compound in analytical methods .
類似化合物との比較
YM-53601 is unique among squalene synthase inhibitors due to its high potency and selectivity . Similar compounds include other squalene synthase inhibitors such as zaragozic acids and squalestatins . Compared to these compounds, this compound has shown superior efficacy in reducing plasma cholesterol and triglyceride levels in animal models . Additionally, this compound has a favorable pharmacokinetic profile, making it a promising candidate for further development .
生物活性
YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel squalene synthase inhibitor that has garnered attention for its potential in lipid-lowering therapies. This compound operates primarily by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway, leading to significant reductions in plasma cholesterol and triglyceride levels across various animal models.
This compound's primary mechanism involves the inhibition of squalene synthase, which is pivotal in the cholesterol synthesis pathway. By obstructing this enzyme, this compound effectively reduces the production of cholesterol in the liver, subsequently lowering plasma cholesterol levels. This inhibition has been demonstrated through various preclinical studies.
Efficacy in Animal Models
- Rats : In studies involving rats, this compound exhibited a dose-dependent inhibition of cholesterol biosynthesis from acetate, with an effective dose (ED50) of 32 mg/kg .
- Guinea Pigs : When administered at a dose of 100 mg/kg daily for 14 days, this compound reduced plasma non-HDL cholesterol levels by 47%, significantly outperforming pravastatin, a well-known HMG-CoA reductase inhibitor, which achieved a reduction of only 33% .
- Hamsters : In hamsters fed both normal and high-fat diets, this compound led to an 81% reduction in plasma triglycerides at a dosage of 50 mg/kg over five days. In contrast, fenofibrate, another lipid-lowering agent, only reduced triglycerides by 53% under similar conditions .
- Rhesus Monkeys : In rhesus monkeys, administration of this compound resulted in a 37% decrease in plasma non-HDL cholesterol at a dose of 50 mg/kg twice daily for 21 days .
Summary of Key Findings
Animal Model | Dosage (mg/kg) | Duration | % Reduction in Non-HDL-C | % Reduction in Triglycerides |
---|---|---|---|---|
Rats | 32 | Single dose | Not specified | Not specified |
Guinea Pigs | 100 | 14 days | 47% | Not specified |
Hamsters (Normal) | 50 | 5 days | Not specified | 81% |
Hamsters (High-Fat) | 100 | 7 days | Not specified | 73% |
Rhesus Monkeys | 50 | 21 days | 37% | Not specified |
Additional Effects and Potential Applications
This compound has also been shown to suppress lipogenic biosynthesis in the liver and inhibit the secretion of both cholesterol and triglycerides from hepatic tissues. This dual action enhances its efficacy as a therapeutic agent for conditions such as hypercholesterolemia and hypertriglyceridemia .
Case Studies Highlighting Clinical Relevance
In one notable study involving guinea pigs treated with this compound alongside pravastatin, the former demonstrated superior efficacy in reducing non-HDL cholesterol levels. This finding suggests that this compound could be a more effective alternative to traditional statins in managing lipid profiles .
Observations from Clinical Trials
While clinical trials are still needed to fully establish the safety and efficacy profile of this compound in humans, existing animal studies provide a strong foundation for its potential use in treating dyslipidemia. The rapid onset of action observed in hamsters—where significant reductions in plasma cholesterol were noted as early as one hour post-administration—indicates promising pharmacokinetic properties that merit further investigation .
特性
IUPAC Name |
2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXYVHMBPISIJQ-TVWXOORISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046508 | |
Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182959-33-7 | |
Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that this compound competes with FPP for binding to the SQS active site [].
A: Inhibition of SQS by this compound effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:
- Hepatitis C Virus (HCV) Production: Studies have demonstrated that this compound exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].
- Blastocyst Formation: Research suggests that this compound impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].
- Chemotherapy Resistance in Cancer: this compound has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].
ANone: The chemical name of this compound is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for this compound.
A: Yes, preliminary research suggests that this compound might have anti-cancer properties. One study demonstrated that this compound, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that this compound might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].
A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。